molecular formula C20H13NO4 B2634246 N-(4-oxo-3-phenyl-4H-chromen-2-yl)furan-2-carboxamide CAS No. 900876-26-8

N-(4-oxo-3-phenyl-4H-chromen-2-yl)furan-2-carboxamide

Cat. No.: B2634246
CAS No.: 900876-26-8
M. Wt: 331.327
InChI Key: UMOWRKXWTORCHB-UHFFFAOYSA-N
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Description

N-(4-oxo-3-phenyl-4H-chromen-2-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of chromen derivatives. This compound is characterized by the presence of a chromen ring system fused with a furan ring and an amide functional group. The chromen ring system is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-oxo-3-phenyl-4H-chromen-2-yl)furan-2-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxycoumarin with ethyl bromoacetate to form ethyl 2-(2-oxo-2H-chromen-4-yloxy)acetate. This intermediate is then reacted with hydrazine to yield 2-(2-oxo-2H-chromen-4-yloxy)acetohydrazide. The final step involves the condensation of this intermediate with furan-2-carboxylic acid to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-oxo-3-phenyl-4H-chromen-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or furan ring positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-oxo-3-phenyl-4H-chromen-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-oxo-3-phenyl-4H-chromen-2-yl)furan-2-carboxamide is unique due to the presence of both chromen and furan ring systems, which contribute to its distinct chemical and biological properties. The combination of these ring systems allows for a broader range of interactions with biological targets, enhancing its potential as a therapeutic agent.

Properties

IUPAC Name

N-(4-oxo-3-phenylchromen-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO4/c22-18-14-9-4-5-10-15(14)25-20(17(18)13-7-2-1-3-8-13)21-19(23)16-11-6-12-24-16/h1-12H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOWRKXWTORCHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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